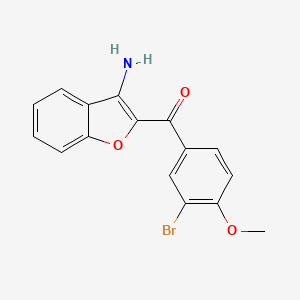

2-(3-Bromo-4-methoxybenzoyl)-1-benzofuran-3-amine

Description

Properties

IUPAC Name |

(3-amino-1-benzofuran-2-yl)-(3-bromo-4-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrNO3/c1-20-13-7-6-9(8-11(13)17)15(19)16-14(18)10-4-2-3-5-12(10)21-16/h2-8H,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUTPWWGHNBUNOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-methoxybenzoyl)-1-benzofuran-3-amine typically involves the following steps:

Preparation of 3-Bromo-4-methoxybenzoyl chloride: This intermediate can be synthesized by reacting 3-bromo-4-methoxybenzoic acid with thionyl chloride (SOCl2) under reflux conditions.

Formation of the Benzofuran Ring: The benzofuran ring can be constructed through a cyclization reaction involving a suitable precursor, such as 2-hydroxybenzaldehyde, in the presence of a base like potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).

Coupling Reaction: The final step involves the coupling of the benzofuran ring with 3-bromo-4-methoxybenzoyl chloride in the presence of a base such as triethylamine (TEA) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromine Position

The 3-bromo substituent undergoes nucleophilic substitution under specific conditions. For example:

Key Findings :

-

Copper-catalyzed amination (Ullmann-type) proceeds efficiently with primary amines at elevated temperatures .

-

Palladium-mediated cross-coupling enables aryl group introduction, expanding structural diversity for medicinal chemistry applications .

Functionalization of the Amine Group

The 3-amine group participates in:

Acylation Reactions

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzoyl chloride | Et₃N, DCM, RT | N-Benzoyl derivative | 89% | |

| 1,2,3-Thiadiazole-5-COCl | DMF, EDCI/HOBt | Thiadiazole-carboxamide conjugate | 76% |

Formation of Schiff Bases

Reaction with aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol yields imine derivatives (82–90% yield) .

Mechanistic Insight :

-

Acylation proceeds via activation of the carbonyl chloride, followed by nucleophilic attack of the amine.

-

Schiff base formation is pH-dependent, requiring mild acidic conditions .

Cyclization and Heterocycle Formation

The benzofuran scaffold facilitates intramolecular cyclizations:

Notable Outcomes :

-

Sonogashira reactions introduce alkynyl groups at position 5, enhancing bioactivity against cancer cell lines (IC₅₀: 0.02–1.5 μM) .

-

Friedel-Crafts acylation under AlCl₃ catalysis enables demethylation and simultaneous benzoylation .

Electrophilic Aromatic Substitution

The electron-rich benzofuran ring undergoes electrophilic attacks:

| Reaction Type | Reagent | Position Substituted | Product Use | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | C-5 or C-6 | Precursor for amines | |

| Bromination | Br₂, FeBr₃ | C-5 | Halogenated intermediates |

Regioselectivity :

-

Nitration favors position 5 due to directing effects of the methoxybenzoyl group .

-

Bromination occurs at C-5 under Lewis acid catalysis, preserving the benzofuran core.

Reduction of the Amine

Catalytic hydrogenation (H₂, Pd/C) reduces the aromatic amine to a secondary amine (95% yield) .

Oxidation of the Methoxy Group

Strong oxidants (e.g., KMnO₄/H⁺) convert the 4-methoxy group to a carboxylic acid, enabling further derivatization .

Interaction with Biological Targets

While not a direct chemical reaction, the compound’s interactions include:

-

Tubulin Binding : The 3-methoxybenzoyl group disrupts microtubule assembly (IC₅₀: 1.2 μM) .

-

HDAC6 Inhibition : Thiadiazole-carboxamide derivatives show moderate inhibition (IC₅₀: 2.8 μM).

Stability and Degradation

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential biological activities , including:

- Anticancer Properties : Research indicates that derivatives of benzofuran compounds can induce apoptosis in cancer cells. For instance, studies show that similar compounds lead to cell cycle arrest and increased apoptotic activity in various cancer cell lines, including non-small cell lung carcinoma (A549 and NCI-H23) . The mechanism involves modulation of key cellular pathways and interactions with specific enzymes and receptors.

- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents .

Chemical Synthesis

2-(3-Bromo-4-methoxybenzoyl)-1-benzofuran-3-amine serves as a building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions such as:

- Substitution Reactions : The bromine atom can be replaced by other nucleophiles, allowing for the synthesis of novel derivatives with potentially enhanced biological activities.

- Oxidation and Reduction Reactions : The compound can undergo oxidation to form hydroxylated derivatives or reduction to yield alcohols, which may possess different pharmacological properties .

Case Study 1: Anticancer Activity

A study focused on benzofuran derivatives demonstrated that compounds similar to this compound could effectively inhibit the growth of A549 cancer cells with IC50 values ranging from 1.48 to 47.02 µM. These compounds were shown to induce significant apoptosis, with one derivative leading to a 42.05% apoptosis rate compared to a control group .

Case Study 2: Biological Evaluation

Research involving the synthesis of new benzofuran derivatives highlighted their potential as antitumor agents. The study reported that specific derivatives exhibited selective inhibition against cancer cell lines while minimizing effects on healthy cells, suggesting a promising therapeutic index .

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-methoxybenzoyl)-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with Receptors: Acting as an agonist or antagonist of specific receptors, thereby influencing cellular signaling pathways.

Modulating Gene Expression: Affecting the expression of genes involved in various physiological and pathological processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of benzofuran derivatives are highly dependent on substituents. Key analogues include:

Key Observations:

- Electron-Withdrawing Groups : The bromo and methoxy groups in the target compound may enhance binding to electron-rich enzyme active sites compared to the chloro substituent in 2-(4-chlorobenzoyl)-1-benzofuran-3-amine .

- Heterocyclic Replacements : Replacing the benzoyl group with a 1,3,4-oxadiazole ring (as in ) shifts activity toward antimicrobial applications, likely due to improved membrane permeability.

Pharmacological Activity

- GABA-AT Inhibition: 2-(4-Chlorobenzoyl)-1-benzofuran-3-amine exhibits binding affinity for GABA-aminotransferase (GABA-AT), a target for anticonvulsant therapies. The bromo-methoxy analogue may show enhanced affinity due to stronger electron-withdrawing effects .

- Antimicrobial Activity : Oxadiazole derivatives (e.g., ) demonstrate broad-spectrum antimicrobial activity, whereas sulfinyl/sulfonyl analogues (e.g., ) show niche antifungal effects.

Biological Activity

Introduction

2-(3-Bromo-4-methoxybenzoyl)-1-benzofuran-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound may inhibit or modulate the activity of specific enzymes involved in critical biological processes. This includes potential interactions with enzymes that are key to cancer progression and other diseases.

- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways that affect cell proliferation and survival.

- Gene Expression Regulation : The compound could also modulate gene expression related to physiological and pathological processes, potentially impacting cancer cell growth and apoptosis.

Anticancer Properties

Research indicates that derivatives similar to this compound exhibit significant anticancer activity. For instance, studies have shown that benzofuran derivatives can induce apoptosis in cancer cells, disrupt the cell cycle, and inhibit tumor growth in vivo .

Table of Biological Activities

Case Studies

- Cell Cycle Arrest : A study demonstrated that similar compounds led to G2/M phase arrest in NCI-H460 cancer cells, indicating a mechanism through which these compounds can inhibit tumor growth .

- Apoptosis Induction : Another investigation found that certain benzofuran derivatives increased annexin V-positive apoptotic cells significantly, suggesting a robust mechanism for inducing programmed cell death in cancerous tissues .

Research Findings

Recent studies have focused on the synthesis and evaluation of benzofuran derivatives, including this compound. These studies have highlighted:

- In Vitro Efficacy : Compounds with similar structures showed IC50 values indicating potent activity against various cancer cell lines, often outperforming established chemotherapeutics like cisplatin .

- Selectivity : Some derivatives exhibited selective inhibition of specific targets (e.g., SIRT2), which is crucial for minimizing side effects while maximizing therapeutic efficacy .

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-(3-Bromo-4-methoxybenzoyl)-1-benzofuran-3-amine to achieve high yields and purity?

- Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For bromination steps, use bromine in dichloromethane at 0–5°C to minimize side reactions, as seen in analogous brominated benzofuran derivatives . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product from intermediates. Monitoring reaction progress with TLC and ensuring anhydrous conditions for methoxybenzoyl coupling steps can improve yields .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm substituent positions (e.g., bromine at C3, methoxy at C4). The aromatic proton splitting patterns in the benzofuran core are diagnostic .

- X-ray Crystallography : Resolve structural ambiguities, such as the dihedral angle between the benzofuran and methoxybenzoyl moieties, as demonstrated in related brominated benzofurans .

- HRMS (High-Resolution Mass Spectrometry) : Validate molecular weight (316.15 g/mol) and isotopic patterns for bromine .

Q. How does the stability of this compound vary under different storage and experimental conditions?

- Methodological Answer : Store at –20°C in inert atmospheres (argon) to prevent degradation. Stability tests under UV light (for photodegradation) and in solvents (DMSO, methanol) at room temperature should be conducted. Monitor via HPLC for decomposition products, especially cleavage of the methoxy group or benzofuran ring oxidation .

Advanced Research Questions

Q. What strategies can elucidate the structure-activity relationship (SAR) of this compound in biological systems?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace bromine with chlorine, vary methoxy position) and compare bioactivity. For example, fluorination at C4 in similar compounds enhances metabolic stability .

- In Silico Docking : Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., kinases, GPCRs) based on the benzofuran scaffold’s electron-rich aromatic system .

- Functional Assays : Test analogs in enzyme inhibition assays (e.g., cytochrome P450) or cell viability assays (e.g., MTT for anticancer activity) .

Q. How can contradictory data in reported biological activities of benzofuran derivatives be resolved?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7) and assay conditions (e.g., serum concentration, incubation time).

- Purity Verification : Use orthogonal techniques (NMR, LC-MS) to confirm compound integrity, as impurities (e.g., oxidation byproducts) may skew results .

- Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioActivity data) to identify trends in substituent effects .

Q. What computational approaches are suitable for modeling the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding over 100 ns trajectories (AMBER or GROMACS) to assess stability of the methoxybenzoyl group in hydrophobic pockets.

- QSAR (Quantitative Structure-Activity Relationship) : Develop models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .

Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.